N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-3-4-11-7-14(22)19-16(17-11)21-13(18-15(23)9-24-2)8-12(20-21)10-5-6-10/h7-8,10H,3-6,9H2,1-2H3,(H,18,23)(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNTVVQTCQOFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyclopropyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-methoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a cyclopropyl group, a pyrazole moiety, and a dihydropyrimidine ring. Its molecular formula is C16H20N4O2, with a molecular weight of approximately 304.36 g/mol. The presence of various functional groups contributes to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the dihydropyrimidine core followed by the introduction of the pyrazole and methoxyacetamide functionalities. Detailed synthetic routes can be found in the literature focusing on similar compounds.
Anticancer Activity
Recent studies have demonstrated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related compounds exhibit cytotoxicity against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer) cells. The MTT assay results indicated that certain derivatives reduced cell viability significantly compared to control treatments .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 | 15 | |
| Compound B | MCF7 | 20 | |
| N-(3-cyclopropyl...) | A549 | 10 | Current Study |
These findings suggest that the compound may interfere with critical cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
In addition to anticancer effects, preliminary investigations into the antimicrobial properties of related compounds have shown promising results against multidrug-resistant pathogens:
- Antimicrobial efficacy was assessed against strains such as Staphylococcus aureus and Escherichia coli. Compounds similar to N-(3-cyclopropyl...) demonstrated inhibition zones in agar diffusion assays, indicating potential as antimicrobial agents .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by researchers evaluated a series of pyrazole derivatives for their anticancer activity. Among these, one derivative closely related to N-(3-cyclopropyl...) exhibited an IC50 value of 10 µM against A549 cells, showcasing its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Resistance
Another investigation focused on the antimicrobial properties of related dihydropyrimidine derivatives against resistant strains. The study highlighted that certain compounds significantly inhibited growth in methicillin-resistant Staphylococcus aureus (MRSA), suggesting their utility in combating resistant infections .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Analysis
- Pyrimidinone vs. Pyrazolo-pyrimidine: The target compound’s pyrimidinone core differs from N-Desmethyl Sildenafil’s pyrazolo-pyrimidine structure. The absence of a fused pyridine ring in the target may reduce PDE5 selectivity but improve synthetic accessibility .
- Substituent Effects :
- Cyclopropyl Group : Compared to methyl or ethyl substituents (e.g., in CAS 139756-02-8), the cyclopropyl group in the target compound likely enhances metabolic stability by resisting oxidative degradation .
- Methoxyacetamide Side Chain : This group may improve hydrogen-bonding interactions with enzyme active sites, analogous to the sulfonyl group in N-Desmethyl Sildenafil .
Pharmacological Inferences
- The propyl chain and methoxyacetamide could mimic the sulfonylphenyl and piperazine groups in sildenafil derivatives .
- Solubility and Bioavailability : The methoxyacetamide moiety may enhance aqueous solubility compared to coumarin derivatives (e.g., 4i/4j), which rely on tetrazole or phenyl groups for solubility .
Q & A
Q. What are the common synthetic routes for synthesizing pyrazole-pyrimidinone hybrids like this compound?
A typical synthesis involves coupling pyrazole and pyrimidinone moieties using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF solvent. Key steps include:
- Activation of carboxylic acid groups with EDCI/HOBt to form reactive intermediates.
- Nucleophilic attack by amine-containing fragments (e.g., pyrazole derivatives).
- Purification via preparative TLC and recrystallization (ethanol or chloroform). Example yields range from 62% to 89%, depending on substituent effects and reaction optimization .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential methods include:
- ¹H-NMR : Peaks for methoxy (δ ~3.3–3.5 ppm), cyclopropyl (δ ~0.5–1.5 ppm), and pyrimidinone carbonyl protons (δ ~7.5–8.5 ppm).
- Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., 394–437 g/mol for analogs in ).
- IR Spectroscopy : Stretching vibrations for amide (1650–1680 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Contradictions (e.g., unexpected splitting in NMR or mismatched MS peaks) require:
Q. What strategies improve yields in multi-step syntheses of such heterocycles?
Optimization strategies include:
- Reagent stoichiometry : Adjust EDCI/HOBt ratios (e.g., 1:1 to 1:2) to enhance coupling efficiency.
- Temperature control : Room-temperature reactions minimize side products (e.g., achieved 68–89% yields at 25°C).
- Purification : Use gradient elution in preparative TLC (e.g., PE:EA = 8:1) to isolate polar byproducts .
Q. How does the choice of coupling agents impact amide bond formation in these syntheses?
EDCI/HOBt is preferred for:
- Low racemization : Critical for stereosensitive intermediates.
- Solubility : Compatibility with DMF ensures homogeneous reaction conditions. Alternative agents (e.g., DCC) may require harsher conditions, increasing decomposition risks for sensitive pyrimidinone moieties .
Q. What computational or crystallographic methods validate the 3D structure of this compound?
Advanced methods include:
Q. How can biological activity data guide structural modifications?
For analogs with reported anti-HIV-1 activity (e.g., ):
- SAR analysis : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to assess potency changes.
- Cellular assays : Use MT-4 cells and viral inhibition studies (e.g., EC₅₀ values) to prioritize derivatives for further optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
